molecular formula C12H19NO2 B15347750 1-(2-Propynyl)cyclooctanol carbamate CAS No. 91553-92-3

1-(2-Propynyl)cyclooctanol carbamate

Cat. No.: B15347750
CAS No.: 91553-92-3
M. Wt: 209.28 g/mol
InChI Key: UMEKLLKXLKXVJK-UHFFFAOYSA-N
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Description

1-(2-Propynyl)cyclooctanol carbamate is a chemical compound belonging to the carbamate family, which are organic compounds derived from carbamic acid. This compound features a cyclooctanol ring structure with a propynyl group at the 2-position and a carbamate functional group attached. Carbamates are known for their diverse applications in various fields such as agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propynyl)cyclooctanol carbamate can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-propynyl)cyclooctanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propynyl)cyclooctanol carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including amides or esters.

Scientific Research Applications

1-(2-Propynyl)cyclooctanol carbamate has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is used in the production of polymers, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Propynyl)cyclooctanol carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of sedative and hypnotic applications, the compound may bind to receptors in the central nervous system, leading to its calming effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Hexapropymate

  • Ethyl carbamate

  • Boc-protected amines

  • Other carbamate insecticides and drugs

Properties

CAS No.

91553-92-3

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2-prop-2-ynylcyclooctyl) carbamate

InChI

InChI=1S/C12H19NO2/c1-2-7-10-8-5-3-4-6-9-11(10)15-12(13)14/h1,10-11H,3-9H2,(H2,13,14)

InChI Key

UMEKLLKXLKXVJK-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCCCCC1OC(=O)N

Origin of Product

United States

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